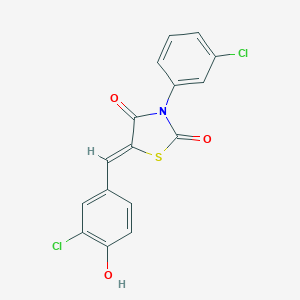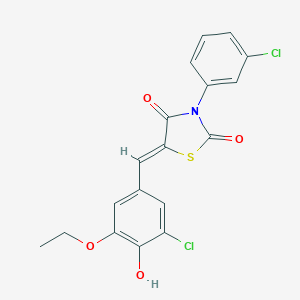![molecular formula C21H20N2O4S B301269 5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BZML and belongs to the class of thiazolidinone derivatives. BZML has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of BZML is not fully understood. However, studies have suggested that the compound may exert its therapeutic effects by modulating various signaling pathways. BZML has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of inflammation, cell growth, and apoptosis.
Biochemical and Physiological Effects
BZML has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. BZML has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain microorganisms. In addition, BZML has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
BZML has several advantages for laboratory experiments. The compound is relatively easy to synthesize and can be obtained in high yields. BZML is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, one limitation of BZML is its low solubility in water, which can make it challenging to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BZML. One potential direction is the development of BZML derivatives with improved solubility and bioavailability. Another direction is the investigation of BZML's potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and diabetes. Further studies are also needed to elucidate the mechanism of action of BZML and its effects on various signaling pathways.
Synthesemethoden
The synthesis of BZML involves the condensation of 4-ethoxyaniline and 5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The reaction results in the formation of BZML as a yellow solid. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
BZML has been studied in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. BZML has also been studied for its neuroprotective effects and its ability to inhibit the growth of certain microorganisms.
Eigenschaften
Produktname |
5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C21H20N2O4S |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20N2O4S/c1-3-23-20(24)19(12-14-5-10-17-18(11-14)27-13-26-17)28-21(23)22-15-6-8-16(9-7-15)25-4-2/h5-12H,3-4,13H2,1-2H3/b19-12-,22-21? |
InChI-Schlüssel |
HOLKFDWHQNCIKH-HKRQWEHGSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=NC4=CC=C(C=C4)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)OCC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=NC4=CC=C(C=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Chlorophenyl)-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301187.png)


![5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301191.png)
![3-(3-Chlorophenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301192.png)
![2-Chloro-5-(5-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301194.png)


![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301198.png)
![2-[(2-Chloro-4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301199.png)
![5-[4-(Allyloxy)-3-chlorobenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301201.png)
![3-(3-Chlorophenyl)-5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301202.png)

![Methyl 4-{[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B301205.png)